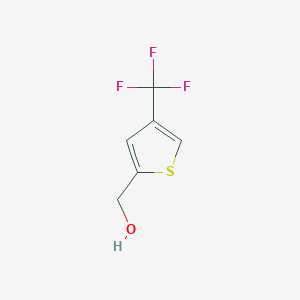

2-Thiophenemethanol, 4-(trifluoromethyl)-

Übersicht

Beschreibung

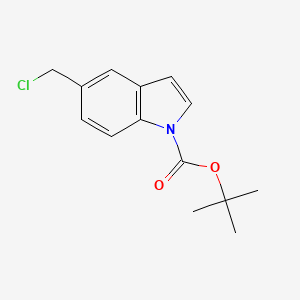

“2-Thiophenemethanol, 4-(trifluoromethyl)-” is a chemical compound with the molecular formula C6H5F3OS. It’s an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals .

Synthesis Analysis

While specific synthesis methods for “2-Thiophenemethanol, 4-(trifluoromethyl)-” were not found, there are related compounds that have been synthesized. For instance, 2-trifluoromethyl thiazoles have been synthesized via [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates .Molecular Structure Analysis

The molecular structure of “2-Thiophenemethanol, 4-(trifluoromethyl)-” can be analyzed using various methods. For example, the structure can be viewed as a 2D Mol file or as a computed 3D SD file .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Thiophenemethanol, 4-(trifluoromethyl)-” include its molecular weight of 182.16. More detailed properties were not found in the search results.Wissenschaftliche Forschungsanwendungen

Organic Photovoltaic Materials

This compound is used in the development of organic photovoltaic materials due to its ability to improve the electronic properties of π-conjugated polymers. These materials are crucial for creating efficient solar cells. The introduction of the trifluoromethyl group can lead to a lower HOMO-LUMO gap, enhancing light absorption and increasing the efficiency of electron transfer .

Organic Light-Emitting Diodes (OLEDs)

In OLED technology, 2-Thiophenemethanol derivatives serve as core components in the emissive layer. They contribute to the stability and color purity of the emitted light. The trifluoromethyl group can influence the emission spectra, potentially leading to better performance in display and lighting applications .

Chemical Sensors

The compound’s derivatives are explored for use in chemical sensors. Their structural properties allow for the detection of specific substances by changing their optical or electrical properties upon interaction with the target analyte .

Semiconducting Devices

Due to its electronic properties, this compound is investigated for its use in semiconducting devices. It can be used to modify the charge transport characteristics of semiconducting polymers, which is essential for the development of high-performance transistors .

Hole Transport Materials

2-Thiophenemethanol, 4-(trifluoromethyl)-, is researched as a hole transport material in electronic devices. Its molecular structure can be tailored to facilitate the movement of holes, which is a key factor in the efficiency of devices like photovoltaics and OLEDs .

Electron Transfer Agents

The compound is also significant in the field of electron transfer agents. The trifluoromethyl group can enhance the electron affinity of the molecule, making it suitable for applications where efficient electron transfer is required .

Synthesis of Heterocyclic Compounds

In synthetic chemistry, this compound is a valuable precursor for the synthesis of various heterocyclic compounds. These compounds have a wide range of applications, including pharmaceuticals, agrochemicals, and materials science .

Material Science Research

Lastly, 2-Thiophenemethanol, 4-(trifluoromethyl)-, is used in material science research to create new materials with desired thermal and photochemical stability. Its incorporation into polymers can lead to materials with unique properties suitable for advanced technological applications .

Safety and Hazards

While specific safety and hazard information for “2-Thiophenemethanol, 4-(trifluoromethyl)-” was not found, it’s important to handle all chemicals with care. For instance, 2-Thiophenemethanol is considered hazardous and can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

[4-(trifluoromethyl)thiophen-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3OS/c7-6(8,9)4-1-5(2-10)11-3-4/h1,3,10H,2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMXOHSFMZQDFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC=C1C(F)(F)F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Thiophenemethanol, 4-(trifluoromethyl)- | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3,5-Dihydroxy-2-[[8-hydroxy-4,8a-bis(hydroxymethyl)-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a-dodecahydropicen-3-yl]oxy]-6-methyloxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B2358956.png)

![N-[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2358957.png)

![2-Methyl-2-{[(5-methyl-2-thienyl)methyl]amino}-1-propanol hydrochloride](/img/no-structure.png)

![5-((2,6-Dimethylmorpholino)(3-methoxyphenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2358960.png)

![3-(4-Methoxyphenyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B2358963.png)

![2-Chloro-N-methyl-N-[[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl]propanamide](/img/structure/B2358966.png)

![[1-(2,6-Dichloro-benzyl)-piperidin-3-yl]-methanol](/img/structure/B2358969.png)

![4-[4-(5-Carbamoylpyridin-2-yl)piperazine-1-carbonyl]benzenesulfonyl fluoride](/img/structure/B2358970.png)